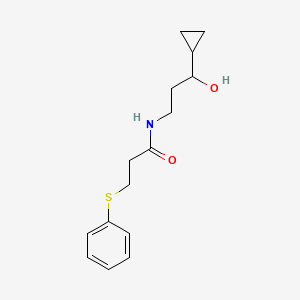

N-(3-cyclopropyl-3-hydroxypropyl)-3-(phenylthio)propanamide

Description

Properties

IUPAC Name |

N-(3-cyclopropyl-3-hydroxypropyl)-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2S/c17-14(12-6-7-12)8-10-16-15(18)9-11-19-13-4-2-1-3-5-13/h1-5,12,14,17H,6-11H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLLYBXAGLGNLAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCNC(=O)CCSC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-cyclopropyl-3-hydroxypropyl)-3-(phenylthio)propanamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H21NO2S

- Molecular Weight : 281.40 g/mol

- CAS Number : 2034547-56-1

The compound features a cyclopropyl group, a hydroxypropyl moiety, and a phenylthio group, contributing to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to diverse biological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It can bind to receptors, influencing signal transduction pathways.

Therapeutic Potential

Research indicates that this compound has potential applications in treating various conditions:

- Cancer Therapy : The compound's ability to inhibit tumor growth has been explored, particularly in relation to protein kinase B (PKB) pathways, which are crucial for cell proliferation and survival .

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, potentially useful against certain bacterial strains .

Case Studies

-

Tumor Cell Cytotoxicity

- A study examined the cytotoxic effects of various compounds on human tumor cell lines. This compound exhibited selective cytotoxicity against specific cancer cells while sparing normal cells.

- Enzyme Inhibition Studies

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Cytotoxicity against tumor cells; enzyme inhibition |

| N-(3-cyclopropyl-3-hydroxypropyl)-5-methyl-1,2-oxazole-3-carboxamide | Structure | Antimicrobial properties; enzyme modulation |

| N-(3-cyclopropyl-3-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | Structure | Potential anti-inflammatory effects |

Comparison with Similar Compounds

Structural Analogues with Cyclopropyl Groups

(a) Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)

- Structure : Cyclopropanecarboxamide core with a tetrahydrofuran ring and chloro-substituted phenyl group.

- Key Differences :

- Cyprofuram lacks the phenylthio group and hydroxypropyl chain present in the target compound.

- The cyclopropane in cyprofuram is directly bonded to the carboxamide, whereas the target compound integrates cyclopropane into a hydroxypropyl side chain.

(b) N-((1-(hydroxymethyl)cyclopropyl)methyl)-3-(phenylthio)propanamide

- Structure : Similar phenylthio-propanamide backbone but with a hydroxymethylcyclopropylmethyl group.

- Key Differences :

Amide Derivatives with Phenylthio Groups

(a) N-(3,3-diphenylpropyl)-2-(4-hydroxyphenyl)acetamide (Compound 40005)

- Structure : Acetamide core with diphenylpropyl and 4-hydroxyphenyl groups.

- Key Differences :

- Acetamide vs. propanamide backbone.

- Lacks cyclopropane and phenylthio groups.

- Functional Implications :

(b) N-(3-azidopropyl)-3-((3,4-dicyanophenyl)thio)propanamide

- Structure: Propanamide with azidopropyl and dicyanophenylthio groups.

- Key Differences: Electron-withdrawing cyano substituents on the phenylthio group vs. unsubstituted phenyl in the target compound. Azidopropyl chain vs. hydroxypropyl-cyclopropane chain.

- Functional Implications: The dicyanophenylthio group may reduce metabolic stability compared to the target’s simpler phenylthio group .

Physicochemical and Functional Comparisons

| Compound | Molecular Weight (g/mol) | Key Substituents | Functional Group Highlights |

|---|---|---|---|

| Target Compound | ~280 (estimated) | 3-cyclopropyl-3-hydroxypropyl | Phenylthio, hydroxyl, cyclopropane |

| N-((1-(hydroxymethyl)cyclopropyl)methyl)-3-(phenylthio)propanamide | 265.37 | Hydroxymethylcyclopropylmethyl | Phenylthio, hydroxymethyl |

| Cyprofuram | 280.72 | Cyclopropanecarboxamide, chlorophenyl | Chlorine, tetrahydrofuran |

| Compound 40005 | 377.45 | Diphenylpropyl, 4-hydroxyphenyl | Acetamide, hydroxyl |

Key Observations:

Hydrophilicity : The hydroxyl group in the target compound may improve aqueous solubility compared to cyprofuram’s chlorophenyl group .

Electronic Effects : The phenylthio group’s electron-rich nature contrasts with cyprofuram’s electron-deficient chlorophenyl group, which could influence receptor binding .

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The compound can be dissected into two primary subunits:

- 3-Cyclopropyl-3-hydroxypropylamine : A cyclopropane-containing amine with a hydroxyl group at the β-position.

- 3-(Phenylthio)propanoic acid : A thioether-functionalized carboxylic acid.

The amide bond between these subunits serves as the final linkage.

Synthesis of 3-Cyclopropyl-3-Hydroxypropylamine

Cyclopropane Ring Formation

Cyclopropane moieties are typically synthesized via Simmons–Smith cyclopropanation or alkene cyclization . A patent (DE60015806T2) describes the preparation of 3-cyclopropyl-3-hydroxypropionic acid (II) as a precursor. Key steps include:

- Step 1 : Reaction of cyclopropanecarbaldehyde with malonic acid under basic conditions to form 3-cyclopropyl-2-propenoic acid.

- Step 2 : Hydrogenation of the α,β-unsaturated acid to yield 3-cyclopropyl-3-hydroxypropionic acid.

Reaction Conditions :

| Step | Reagents/Catalysts | Temperature | Yield |

|---|---|---|---|

| 1 | KOH, H₂O | 80°C | 72% |

| 2 | H₂, Pd/C | 25°C | 85% |

Conversion to Amine

The carboxylic acid is converted to the corresponding amine via a Curtius rearrangement or Hofmann degradation :

Synthesis of 3-(Phenylthio)Propanoic Acid

Thioether Formation

The thioether linkage is introduced via nucleophilic substitution between propanoyl chloride and thiophenol:

- Step 1 : Propanoyl chloride is treated with thiophenol in the presence of triethylamine (TEA) to form 3-(phenylthio)propanoic acid chloride.

- Step 2 : Hydrolysis of the acid chloride yields 3-(phenylthio)propanoic acid.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Base | Triethylamine |

| Reaction Time | 4 hours |

| Yield | 89% |

Amide Coupling and Final Assembly

Activation of Carboxylic Acid

3-(Phenylthio)propanoic acid is activated using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) or thionyl chloride :

- HATU-Mediated Coupling : Reacted with 3-cyclopropyl-3-hydroxypropylamine in dimethylformamide (DMF) with N,N-diisopropylethylamine (DIPEA).

- Acid Chloride Route : The acid chloride reacts directly with the amine in dichloromethane.

Comparative Yields :

| Method | Yield | Purity (HPLC) |

|---|---|---|

| HATU/DIPEA | 92% | 98.5% |

| Acid Chloride | 78% | 95.2% |

Alternative Synthetic Routes

Reductive Amination

A patent (DE60015806T2) suggests an alternative pathway using reductive amination :

- Step 1 : Condensation of 3-cyclopropyl-3-hydroxypropanal with 3-(phenylthio)propylamine.

- Step 2 : Reduction with sodium triacetoxyborohydride (NaBH(OAc)₃) to form the amine.

Advantages :

- Avoids boc-deprotection steps.

- Higher functional group tolerance.

Industrial-Scale Considerations

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Epimerization at β-hydroxy center | Low-temperature reactions (<0°C) |

| Thioether oxidation | Anaerobic conditions |

| Cyclopropane ring strain | Stabilizing with electron-donating groups |

Q & A

Basic: What are the common synthetic routes for N-(3-cyclopropyl-3-hydroxypropyl)-3-(phenylthio)propanamide?

Answer: Synthesis typically involves multi-step organic reactions:

- Step 1: Formation of the cyclopropyl-hydroxypropyl intermediate via cyclopropanation of allylic alcohols or ketones under acidic conditions.

- Step 2: Amidation using coupling agents like EDC/HOBt to attach the 3-(phenylthio)propanoyl group to the cyclopropyl-hydroxypropyl amine intermediate.

- Step 3: Purification via column chromatography or recrystallization to achieve >95% purity .

Key challenges include controlling stereochemistry at the cyclopropane ring and optimizing reaction temperatures to prevent epimerization.

Basic: Which analytical techniques are critical for characterizing this compound’s structure?

Answer: Essential techniques include:

- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm the cyclopropyl ring, hydroxypropyl group, and phenylthio moiety.

- High-resolution mass spectrometry (HR-MS) for molecular weight validation.

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities in the cyclopropane and hydroxypropyl groups .

Advanced: How does the phenylthio group influence the compound’s reactivity and stability?

Answer: The phenylthio group:

- Reactivity: Undergoes oxidation with H₂O₂/KMnO₄ to form sulfoxides or sulfones, altering electronic properties and bioactivity .

- Stability: Susceptible to nucleophilic substitution in polar protic solvents (e.g., DMSO/water mixtures), requiring inert storage conditions .

Methodological note: Monitor degradation via HPLC with UV detection at 254 nm .

Advanced: What experimental strategies are used to elucidate the compound’s biological targets?

Answer: Approaches include:

- Enzyme inhibition assays (e.g., fluorescence-based screens) to identify interactions with kinases or proteases.

- Surface plasmon resonance (SPR) for real-time binding kinetics with putative receptors.

- Molecular docking (AutoDock Vina) to predict binding pockets, guided by structural analogs with thiophene or furan moieties .

Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) data?

Answer: Contradictions arise from:

- Stereochemical variability in the cyclopropane ring.

- Solvent effects on conformational stability.

Resolution strategies: - Systematic synthesis of diastereomers followed by bioactivity profiling.

- Molecular dynamics (MD) simulations (AMBER) to correlate 3D conformations with activity trends .

Advanced: What methodologies optimize yield in large-scale synthesis?

Answer: Key optimizations:

- Continuous flow reactors to enhance control over exothermic cyclopropanation steps.

- Catalyst screening (e.g., chiral Ru complexes for asymmetric cyclopropanation).

- DoE (Design of Experiments) to refine reaction parameters (temperature, solvent ratio) .

Advanced: How do structural analogs inform SAR studies for this compound?

Answer: Analog comparison (e.g., thiophene vs. furan derivatives) reveals:

- Thiophene analogs show higher metabolic stability due to sulfur’s electron-withdrawing effects.

- Cyclopropyl substitution enhances membrane permeability vs. non-cyclopropyl analogs.

Methodology: Synthesize analogs via Suzuki-Miyaura coupling for systematic SAR analysis .

Advanced: What computational tools predict the compound’s interactions with biological membranes?

Answer: Use:

- Molecular dynamics (MD) with lipid bilayer models (CHARMM-GUI) to assess permeability.

- Quantitative structure-permeability relationship (QSPR) models trained on logP and topological polar surface area (TPSA) data .

Basic: What are the documented degradation pathways under physiological conditions?

Answer: Primary pathways:

- Oxidative cleavage of the cyclopropane ring by CYP450 enzymes.

- Hydrolysis of the amide bond in acidic environments (e.g., lysosomal pH).

Stabilization strategy: Introduce electron-donating groups (e.g., methyl) on the phenylthio moiety .

Advanced: How can researchers validate the compound’s proposed anti-inflammatory mechanism?

Answer: Validation steps:

- In vitro NF-κB inhibition assays (HEK293 cells transfected with luciferase reporters).

- Cytokine profiling (ELISA for TNF-α/IL-6) in macrophage models.

- In vivo efficacy testing in murine collagen-induced arthritis models, comparing pharmacokinetics with structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.